4-(2-Chlorophenyl)piperidin-4-ol hydrochloride, with the chemical formula C11H15Cl2NO and CAS number 860228-33-7, is a derivative of piperidine, a six-membered heterocyclic compound featuring one nitrogen atom. This compound is primarily used as an intermediate in the synthesis of more complex organic molecules and has been studied for its potential biological effects, particularly its interaction with various receptors in human systems .
4-(2-Chlorophenyl)piperidin-4-ol hydrochloride is classified as a chemical intermediate and is often utilized in pharmaceutical research. It is recognized for its potential applications in medicinal chemistry, particularly in the development of drugs targeting the histaminergic system through its action on the human H3 receptor .
The synthesis of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride typically involves a multi-step process:
The reaction conditions are critical for optimizing yield and purity. Common reducing agents include lithium aluminum hydride or sodium borohydride, while purification may involve recrystallization or other separation techniques to meet industrial standards.
The molecular structure of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride features a piperidine ring substituted with a 2-chlorophenyl group and a hydroxyl group at the fourth position. The compound adopts a chair conformation, which is typical for piperidine derivatives.
4-(2-Chlorophenyl)piperidin-4-ol hydrochloride can undergo several types of chemical reactions:
Common reagents for these reactions include:
The primary mechanism of action for 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride involves its role as an antagonist at the human H3 receptor. By blocking this receptor, the compound influences neurotransmitter release, which can lead to alterations in various physiological processes such as cognition and sleep-wake regulation .
Research indicates that antagonism of the H3 receptor may have therapeutic implications, particularly in conditions related to cognitive function and sleep disorders .
The compound is typically available as a hydrochloride salt, which enhances its solubility and stability in various solvents. It should be stored at temperatures around +5°C to maintain its integrity.
Key chemical properties include:
4-(2-Chlorophenyl)piperidin-4-ol hydrochloride has several important applications:
Nucleophilic substitution reactions are fundamental for constructing the quaternary carbon center characteristic of 4-arylpiperidin-4-ols. The most prevalent approach involves the reaction of 4-piperidone derivatives with 2-chlorophenylmagnesium bromide or related organometallic reagents. This Grignard addition exploits the electrophilicity of the piperidinone carbonyl carbon, forming a tertiary carbinol intermediate. Subsequent dehydration or direct reduction strategies yield the 4-aryl-1,2,3,6-tetrahydropyridine precursor. A critical refinement involves N-protection prior to nucleophilic attack; benzyl protection is favored due to its orthogonal deprotection chemistry. Benzyl bromide or chloride, activated by strong bases like sodium hydride in aprotic solvents (tetrahydrofuran, N,N-dimethylformamide), achieves high N-alkylation yields (>85%) [5] [9]. Silver oxide catalysis enables selective monoalkylation in polyfunctional molecules, preventing dialkylation byproducts [5]. The steric and electronic properties of the 2-chlorophenyl substituent necessitate careful optimization: the ortho-chlorine atom induces steric hindrance and moderates aryl ring electrophilicity, often requiring excess Grignard reagent (1.2–1.5 equivalents) and extended reaction times (8–12 hours) at controlled temperatures (0°C to room temperature) to maximize yields while minimizing diaryl ketone formation.
Table 1: Nucleophilic Substitution Approaches to 4-(2-Chlorophenyl)piperidine Intermediates
Precursor | Nucleophile | Conditions | Key Intermediate | Yield Range |
---|---|---|---|---|
N-Benzyl-4-piperidone | 2-ClC₆H₄MgBr | THF, 0°C to RT, 8-12 h | N-Benzyl-4-(2-chlorophenyl)-4-hydroxy-piperidine | 70-85% |
1-Benzyl-1,2,3,6-tetrahydropyridine | 2-ClC₆H₄Li | Et₂O, -78°C to RT, 4-6 h | N-Benzyl-4-(2-chlorophenyl)-1,2,3,6-tetrahydropyridine | 60-75% |
Ethyl nipecotate | 2-ClC₆H₄MgBr (2 eq) | Toluene, reflux, 24 h | Ethyl 4-(2-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | 50-65% |
Hydrogenolysis of the N-benzyl group represents the most efficient deprotection strategy for revealing the piperidine nitrogen in 4-(2-chlorophenyl)piperidin-4-ol synthesis. Palladium on carbon (Pd/C, 5–10% w/w) catalyzes this transformation under hydrogen atmospheres (1–3 bar H₂) in protic solvents (ethanol, methanol, ethyl acetate) or aqueous mixtures at ambient to moderate temperatures (25–50°C) [1] [9]. The inclusion of water enhances catalyst dispersion and substrate solubility, particularly for polar intermediates. A representative protocol employs 5–10% Pd/C (30–50 wt% relative to substrate) in ethanol/water mixtures under 1 bar H₂ at 25°C for 12–24 hours, achieving >90% conversion and high purity after filtration and extractive workup [1]. Acid scavengers (e.g., ammonium formate) or transfer hydrogenation sources (cyclohexadiene, formic acid) offer alternatives when molecular hydrogen is impractical, minimizing the risk of aryl chloride dehalogenation—a known side reaction with traditional Pd/C hydrogenation under forcing conditions [5] [8]. Ruthenium and nickel catalysts provide emerging alternatives; heterogeneous nickel silicide catalysts exhibit promising activity for N-debenzylation with lower costs and reduced over-reduction risks compared to palladium [8]. Post-hydrogenation, the free base is converted to the hydrochloride salt via treatment with hydrochloric acid (aqueous or alcoholic solutions), followed by anti-solvent crystallization (e.g., ethyl acetate or diethyl ether addition) to achieve high purity (>99%) [1] [4].
Table 2: Catalytic Systems for N-Debenzylation of Piperidine Intermediates
Catalyst System | Hydrogen Source | Solvent | Temperature/Time | Dehalogenation Risk | Yield Range |
---|---|---|---|---|---|
Pd/C (10%) | H₂ (1-3 bar) | EtOH/H₂O | 25-50°C, 12-24 h | Moderate (controlled by pressure/temp) | 85-95% |
Pd/C (5%) | Ammonium formate | MeOH | Reflux, 2-4 h | Low | 80-90% |
Ni-Si nanoparticles | H₂ (5-10 bar) | iPrOH | 80-100°C, 6-8 h | Very Low | 75-85% |
Ru/Al₂O₃ | H₂ (10 bar) | EtOAc | 50-70°C, 4-6 h | Moderate | 80-88% |
Reductive amination offers a convergent route to 4-arylpiperidines, circumventing Grignard additions. This two-step sequence involves condensing 4-piperidone with 2-chloroaniline to form a Schiff base (imine), followed by selective reduction. Schiff base formation requires acid catalysis (e.g., acetic acid, p-toluenesulfonic acid) in anhydrous, aprotic solvents (1,2-dichloroethane, toluene) to drive iminium ion formation and dehydration [6] [10]. Methanol can be used but may promote hemiaminal equilibria, slowing imine isolation. Sodium triacetoxyborohydride (STAB-H) in 1,2-dichloroethane at ambient temperature emerges as the optimal reductant, providing chemoselectivity (>95%) for the imine over competing ester or nitro group reduction when present [10]. STAB-H (1.2–1.5 equivalents) in dichloroethane with catalytic acetic acid achieves complete reduction within 4 hours at 25°C. Catalytic hydrogenation (Pd/C, H₂) represents an alternative reduction pathway but necessitates careful control to prevent over-reduction or dehalogenation. Solvent polarity critically influences imine stability and reduction kinetics: polar protic solvents (methanol) accelerate imine formation but can promote side reactions during reduction, whereas aprotic solvents enhance STAB-H selectivity [6] [10]. For ortho-substituted anilines like 2-chloroaniline, steric constraints lower iminization rates, requiring higher catalyst loadings (5–10 mol% acid) or extended reaction times (6–8 hours). The resulting N-(2-chlorophenyl)piperidin-4-amine derivatives can be oxidized or hydrolyzed to access the target 4-ol scaffold.
Crystallization is the critical final purification and isolation step for 4-(2-chlorophenyl)piperidin-4-ol hydrochloride, dictating polymorphic form, purity, and bulk powder properties (e.g., flowability, dissolution rate). Solvent selection balances solubility thermodynamics with hydrogen-bonding interactions governing crystal packing. Ethyl acetate, toluene, dichloromethane, and ethanol/water mixtures are commonly employed [1] [4]. Binary solvent systems (e.g., ethanol/diethyl ether or ethyl acetate/hexane) enable precise control over supersaturation during anti-solvent addition. The hydrochloride salt exhibits strong O─H⋯Cl⁻ and N⁺─H⋯Cl⁻ hydrogen bonding, forming centrosymmetric tetramers in the solid state as confirmed by X-ray diffraction [4]. This packing motif favors crystallization from ethyl acetate or ethanol/ethyl acetate mixtures, yielding high-purity (>99%) monoclinic crystals (space group P2₁/c) with defined melting points (410–413 K) [4]. Protic solvents (ethanol, isopropanol) promote solvate formation if water is present; thus, rigorous drying is essential. Crystallization kinetics profoundly impact particle morphology: slow cooling (0.1–0.5°C/minute) from reflux in toluene generates large, low-surface-area crystals ideal for filtration, while rapid anti-solvent addition (ethyl acetate to concentrated ethanol solution) produces fine powders optimized for dissolution [2]. Process analytical technologies (PAT) monitoring nucleation onset ensure reproducibility.
Table 3: Solvent Systems for Hydrochloride Salt Crystallization
Solvent System | Procedure | Crystal Characteristics | Purity | Yield | Key Advantage |
---|---|---|---|---|---|
Ethyl acetate (single) | Reflux dissolution, slow cooling to 10°C | Prismatic crystals, defined morphology | >99% | 85-90% | Low water content, easy drying |
Ethanol / Ethyl acetate | Concentrated in EtOH, add EtOAc dropwise | Fine powder, high surface area | 98-99% | 80-85% | Rapid processing |
Toluene (single) | Reflux dissolution, slow cooling | Large needles, low surface area | >99% | 75-80% | Excellent crystal growth |
Dichloromethane / Hexane | Concentrated in CH₂Cl₂, add hexane | Amorphous precipitate | 95-98% | 70-75% | Fast, simple |
Continuous flow reactors offer significant advantages over batch systems for key synthetic steps in 4-(2-chlorophenyl)piperidin-4-ol hydrochloride production, particularly hydrogenation and hydrochloride salt formation. The enhanced mass/heat transfer in microchannel or tubular reactors improves control over exothermic reactions (e.g., Grignard additions, hydrogenations) and minimizes byproduct formation [3] [7]. For N-debenzylation, continuous hydrogenation using Pd/C-packed columns under segmented flow (H₂/liquid segments) achieves near-quantitative conversion in residence times of <30 minutes (cf. 12–24 hours in batch), with superior temperature control eliminating thermal runaway risks [3] [7]. Similarly, continuous stirred-tank reactors (CSTRs) enable precise control over crystallization kinetics (supersaturation, nucleation, growth) via automated anti-solvent addition and temperature ramping, yielding uniform particle size distributions critical for pharmaceutical processing [3]. Flow chemistry also enhances safety for hazardous steps: small reactor volumes (<100 mL) minimize consequences of decomposition events during high-pressure hydrogenation or reactions involving reactive organometallics [3] [7]. However, solids handling (catalyst retention, crystal clogging) remains a challenge, necessitating specialized reactor designs (oscillatory baffled reactors, rotating tube reactors) or inline ultrasonication for crystallization steps. Batch reactors retain advantages for small-scale, multipurpose synthesis (e.g., early-stage route scouting) due to lower capital costs and operational flexibility [7].
Table 4: Reactor Configuration Performance Comparison
Synthetic Step | Key Metric | Batch Reactor Performance | Continuous Flow Reactor Performance | Advantage Factor (Flow vs. Batch) |
---|---|---|---|---|
N-Debenzylation (Pd/C) | Space-Time Yield (kg/L/h) | 0.05 - 0.1 | 0.5 - 1.5 | 10-15x |
Reaction Time | 12-24 h | 0.25 - 0.5 h | 30-50x faster | |
Temperature Control | ±5°C (exotherms problematic) | ±0.5°C (isothermal) | Superior | |
Hydrochloride Crystallization | Particle Size Distribution (PSD) | Broad (span >1.5) | Narrow (span <0.8) | Tighter control |
Batch Consistency | Moderate (RSD ~10-15%) | High (RSD <5%) | Improved QbD | |
Grignard Addition | Byproduct Formation | 5-15% diaryl ketone | <2% diaryl ketone | Enhanced selectivity |
Overall Process | Footprint | Large | Compact (10-20% of batch) | Space-efficient |
Operator Risk | Higher (large inventories) | Lower (small holdup volumes) | Inherently safer |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8